molecular formula C20H21N3O3S2 B2781255 N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide CAS No. 433700-37-9

N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide

Cat. No.: B2781255
CAS No.: 433700-37-9
M. Wt: 415.53
InChI Key: JJKIJBUJTUDHFP-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

CHEMBL205921, also known as N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide or Cambridge id 6944657, is a small organic molecule It has been found to inhibit the 3’-processing activity of hiv1 integrase .

Mode of Action

It’s known that the compound inhibits the 3’-processing activity of hiv1 integrase . This suggests that the compound may bind to the active site of the enzyme, preventing it from performing its function.

Biochemical Pathways

Given its inhibitory effect on hiv1 integrase, it can be inferred that the compound affects the replication cycle of hiv1 . By inhibiting the integrase, the compound prevents the integration of the viral DNA into the host genome, thereby disrupting the replication of the virus.

Pharmacokinetics

These properties play a crucial role in the bioavailability of a drug . The ADME properties determine how much of the drug reaches the site of action and how long it stays there. They also influence the drug’s potential side effects and interactions with other substances.

Result of Action

Given its inhibitory effect on hiv1 integrase, it can be inferred that the compound disrupts the replication cycle of hiv1 at the molecular level . This would result in a decrease in the production of new virus particles at the cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target. Additionally, the physiological environment within the body, including factors such as the presence of other drugs, the patient’s metabolic rate, and the state of the patient’s immune system, can also influence the compound’s efficacy.

Biological Activity

N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a variety of biological activities, particularly in oncology and possibly in neuroprotection. This article reviews the biological activity of this compound, drawing from diverse scientific literature and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C20H21N3O3S2
  • Molar Mass : 415.53 g/mol
  • CAS Number : 433700-37-9

These properties indicate a substantial molecular weight and complexity, which may correlate with its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Against Oral Cancer : A study demonstrated that related compounds were highly toxic to human gingival carcinoma (Ca9-22) and other squamous carcinoma cell lines (HSC-2 and HSC-4), while showing reduced toxicity towards non-malignant cells like human gingival fibroblasts (HGF) . This suggests a tumor-selective mechanism that could be beneficial for cancer therapies.
  • Mechanism of Action : The cytotoxic effects observed are likely due to the activation of apoptotic pathways. The compounds induced mitotic inhibition and increased the subG1 population in cell cycle analysis, indicating apoptosis . Notably, the activation of caspase-3 was detected, which is a critical step in the apoptotic process.

Neuroprotective Potential

Recent studies have explored the neuroprotective capabilities of compounds with similar scaffolds. For instance:

  • Inhibition of JNK3 : Compounds derived from tetrahydrocyclopenta scaffolds have been identified as potent inhibitors of JNK3 kinase, which is implicated in neuronal apoptosis associated with neurodegenerative diseases such as Alzheimer's . The IC50 values for these inhibitors were significantly lower than those of previously known inhibitors, suggesting enhanced efficacy.
  • Cell Viability Protection : In vitro assays showed that these compounds could protect neuronal cells from amyloid beta-induced apoptosis, indicating potential applications in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained by its structural components. The presence of specific functional groups and the overall molecular architecture contribute to its interaction with biological targets:

ComponentDescription
Hydroxypropyl GroupEnhances solubility and possibly increases bioavailability
Tetrahydrocyclopenta MoietyMay confer unique binding interactions with target proteins
Thiophen GroupCould participate in electron transfer or redox reactions

Case Study 1: Cytotoxicity Assessment

A comprehensive study assessed various derivatives against multiple cancer cell lines. The results indicated that compounds with similar structural motifs exhibited selective toxicity towards malignant cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies that minimize side effects.

Case Study 2: Neuroprotection in Alzheimer's Models

In another investigation focusing on neuroprotection, compounds were tested for their ability to inhibit JNK3 in cellular models mimicking Alzheimer’s pathology. The results showed significant protective effects against amyloid beta toxicity . These findings suggest that this compound may have dual therapeutic potential in both oncology and neurology.

Properties

IUPAC Name

N-(3-hydroxypropyl)-4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c24-10-2-9-21-17(25)13-7-5-12(6-8-13)11-27-20-22-18(26)16-14-3-1-4-15(14)28-19(16)23-20/h5-8,24H,1-4,9-11H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKIJBUJTUDHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC4=CC=C(C=C4)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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